Octahydro-2H-quinolizine-3-carboxylic acid
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Overview
Description
Octahydro-2H-quinolizine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO2 It is a derivative of quinolizidine, a bicyclic structure that is commonly found in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizine-3-carboxylic acid typically involves the hydrogenation of quinolizine derivatives. One common method includes the catalytic hydrogenation of quinolizine-3-carboxylic acid using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-3-carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions, respectively.
Major Products
Oxidation: Quinolizine-3-carboxylic acid.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Octahydro-2H-quinolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-2H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolizine-3-carboxylic acid: The non-hydrogenated form of the compound.
Octahydro-2H-quinolizine-1-carboxylic acid: A similar compound with a different position of the carboxylic acid group.
Uniqueness
Octahydro-2H-quinolizine-3-carboxylic acid is unique due to its specific hydrogenation state and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
103521-83-1 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8/h8-9H,1-7H2,(H,12,13) |
InChI Key |
LKIPYGHGNRABAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)C(=O)O |
Origin of Product |
United States |
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